molecular formula C17H15ClO2 B4699618 2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione CAS No. 832738-25-7

2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione

Cat. No.: B4699618
CAS No.: 832738-25-7
M. Wt: 286.8 g/mol
InChI Key: UTVWKCGTJVGONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H15ClO2 It is a derivative of propane-1,3-dione, where two phenyl groups substituted with methyl groups are attached to the 1 and 3 positions, and a chlorine atom is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione typically involves the reaction of 3-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-11-5-3-7-13(9-11)16(19)15(18)17(20)14-8-4-6-12(2)10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVWKCGTJVGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C(=O)C2=CC=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233801
Record name 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-25-7
Record name 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-bis(3-methylphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Reactant of Route 5
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,3-bis(3-methylphenyl)propane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.